Chitin synthase inhibitor 8
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Overview
Description
Chitin synthase inhibitor 8 is a compound that targets chitin synthase, an enzyme responsible for the synthesis of chitin. Chitin is a crucial structural component found in the cell walls of fungi, the exoskeletons of insects, and the shells of crustaceans. By inhibiting chitin synthase, this compound disrupts the formation of chitin, making it a valuable tool in antifungal and insecticidal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chitin synthase inhibitor 8 typically involves the design and creation of maleimide compounds. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may involve continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions
Chitin synthase inhibitor 8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups, which may enhance its inhibitory activity.
Reduction: Reduction reactions can be used to modify the compound’s structure and improve its stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are modified versions of this compound with enhanced inhibitory activity, improved stability, and increased specificity for chitin synthase .
Scientific Research Applications
Chitin synthase inhibitor 8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the synthesis and degradation of chitin, providing insights into the chemical processes involved.
Biology: Employed in research on fungal cell wall synthesis and insect exoskeleton formation, helping to understand the role of chitin in these organisms.
Mechanism of Action
Chitin synthase inhibitor 8 exerts its effects by binding to the active site of chitin synthase, preventing the enzyme from catalyzing the formation of chitin. This inhibition disrupts the structural integrity of fungal cell walls and insect exoskeletons, leading to cell lysis and death. The molecular targets involved include the catalytic domain of chitin synthase and the transmembrane channel responsible for chitin transport .
Comparison with Similar Compounds
Chitin synthase inhibitor 8 is unique in its high specificity and potency compared to other chitin synthase inhibitors. Similar compounds include:
Polyoxin B: A natural product that inhibits chitin synthase but with lower potency.
Nikkomycin: Another natural inhibitor with a similar mechanism of action but different structural properties.
APX001A: A synthetic inhibitor with higher antifungal potency but different target specificity
This compound stands out due to its enhanced inhibitory activity, making it a promising candidate for further development in antifungal and insecticidal applications.
Properties
Molecular Formula |
C23H23N3O5 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxo-N-phenylbut-2-enamide |
InChI |
InChI=1S/C23H23N3O5/c1-30-17-7-8-19-18(15-17)23(31-22(29)25-19)11-13-26(14-12-23)21(28)10-9-20(27)24-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,24,27)(H,25,29)/b10-9+ |
InChI Key |
KBJYJSSFTDSTLN-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.